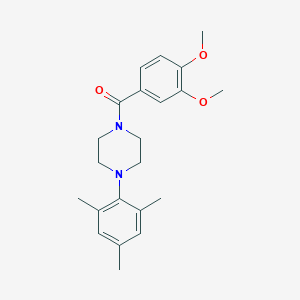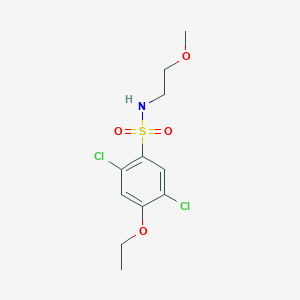
5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide, also known as JP-8-039, is a compound that has shown potential in scientific research for its ability to inhibit specific enzymes in the body.
Wirkmechanismus
5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide works by binding to the active site of HDACs and sirtuins, preventing them from removing acetyl groups from histones and other proteins. This leads to changes in gene expression and cellular processes, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
Inhibition of HDACs and sirtuins by 5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including changes in gene expression, cell cycle arrest, induction of apoptosis, and alteration of metabolism. These effects can be beneficial in certain diseases, but can also have negative effects in other contexts.
Vorteile Und Einschränkungen Für Laborexperimente
5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments, including its ability to selectively inhibit HDACs and sirtuins, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, it also has limitations, such as its poor solubility and stability, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide, including the development of more potent and selective inhibitors, the investigation of its effects on other enzymes and cellular processes, and the exploration of its potential therapeutic applications in various diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of 5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide and its limitations for use in lab experiments.
Synthesemethoden
5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-pyridinemethanamine, followed by the addition of isopropylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been found to inhibit the activity of specific enzymes, such as histone deacetylases (HDACs) and sirtuins, which play important roles in gene expression and cellular processes. This inhibition has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Eigenschaften
Produktname |
5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H20N2O3S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-methoxy-5-propan-2-yl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-12(2)13-7-8-15(21-3)16(10-13)22(19,20)18-11-14-6-4-5-9-17-14/h4-10,12,18H,11H2,1-3H3 |
InChI-Schlüssel |
GDPAROXGPLSTQN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=N2 |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)




![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)

